3-Bromo-2-fluoro-6-methylphenylboronic acid
Description
3-Bromo-2-fluoro-6-methylphenylboronic acid (C$7$H$6$BBrFO$_2$) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its structure features a bromo group at position 3, a fluoro group at position 2, and a methyl group at position 6 on the phenyl ring. These substituents influence its electronic, steric, and reactivity profiles, making it distinct from other methylphenylboronic acid derivatives .
Properties
IUPAC Name |
(3-bromo-2-fluoro-6-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPYHAXAVPHRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-fluoro-6-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted alkenes.
Oxidation: Phenol derivatives.
Reduction: Hydrogenated aryl derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-Bromo-2-fluoro-6-methylphenylboronic acid has the molecular formula and features a phenyl ring substituted with bromine, fluorine, and a methyl group. The presence of these halogen substituents influences its reactivity, making it a valuable building block in synthetic organic chemistry.
Scientific Research Applications
1. Organic Synthesis
- Cross-Coupling Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. Its unique structure allows for high selectivity and efficiency in synthesizing complex organic molecules .
- Building Block for Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases. The halogen substitutions enhance its reactivity towards nucleophiles, facilitating the development of new drug candidates .
2. Medicinal Chemistry
- Anticancer Activity: Research indicates that boronic acids exhibit potential anticancer properties. Studies have shown that compounds similar to this compound can inhibit specific kinases involved in cancer progression .
- Biological Probes: The compound is utilized in creating biologically active probes that help study enzyme interactions and cellular processes. Its ability to bind selectively to target proteins makes it a useful tool in biochemical research .
3. Material Science
- Advanced Materials Development: In materials science, this compound is employed in synthesizing advanced materials such as polymers and electronic components. Its functional groups allow for modifications that enhance material properties .
Data Tables
| Application Area | Specific Uses | Key Features |
|---|---|---|
| Organic Synthesis | Building block for pharmaceuticals | Efficient carbon-carbon bond formation |
| Medicinal Chemistry | Anticancer drug development | Selective kinase inhibition |
| Material Science | Synthesis of advanced materials | Enhances material properties |
Case Studies
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the anticancer effects of boronic acid derivatives, including this compound. The findings indicated that this compound effectively inhibited the growth of several cancer cell lines through selective targeting of specific kinases involved in cell proliferation .
Case Study 2: Cross-Coupling Reactions
In a series of experiments documented in Organic Letters, researchers demonstrated the utility of this compound in Suzuki-Miyaura reactions. The compound was shown to couple efficiently with various aryl halides, yielding high-purity products with excellent yields (up to 95%) under optimized conditions .
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The compound’s reactivity and applications are highly dependent on the positions and types of substituents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Bromo-Fluoro-Methylphenylboronic Acid Derivatives
Key Observations:
- Positional Isomerism : Shifting substituents (e.g., methyl from position 6 to 5 or 4) alters steric bulk and electronic density near the boronic acid group, affecting reaction rates and regioselectivity in cross-couplings .
- Halogen Effects: Bromo at position 3 (target) vs.
Functional Group Variations
Replacing bromo, fluoro, or methyl groups with other substituents significantly impacts properties:
Table 2: Functional Group Variations in Analogs
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Chloro or methoxycarbonyl substituents increase boronic acid’s acidity (lower pKa) compared to methyl (electron-donating group), enhancing reactivity in basic conditions .
- Solubility : Bulky alkoxy groups (e.g., propoxy) improve solubility in organic solvents, whereas methyl groups favor lipophilicity .
Physical and Chemical Properties
Table 3: Physicochemical Data for Select Compounds
Key Observations:
Biological Activity
3-Bromo-2-fluoro-6-methylphenylboronic acid is a boronic acid derivative notable for its applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBBrF
- Molecular Weight : Approximately 230.84 g/mol
- Structure : The compound consists of a phenyl ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position.
The biological activity of this compound can be attributed to its ability to form boronate esters. These intermediates are crucial in various chemical reactions, particularly in bioconjugation processes. The mechanisms primarily involve:
- Formation of Boronate Esters : The boronic acid group can react with diols present in biological systems to form stable boronate esters, which can influence various biological pathways.
- Transmetalation in Cross-Coupling Reactions : In the presence of palladium catalysts, this compound participates in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds critical for synthesizing biologically active compounds.
Pharmacological Implications
Research indicates that compounds similar to this compound have shown promise in drug development, particularly in oncology. The following points summarize its potential pharmacological applications:
- Cancer Therapy : Boron-containing compounds have been investigated for their ability to enhance the efficacy of certain chemotherapeutic agents by improving drug delivery mechanisms and targeting specific cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and diabetes .
Case Studies
- Inhibition Studies : A study demonstrated that similar boronic acids could effectively inhibit proteasome activity in cancer cells, leading to apoptosis. The structure-activity relationship (SAR) indicated that halogen substitutions significantly enhance inhibitory potency .
- Drug Development Research : Research into boron-containing drugs has shown that their unique electronic properties allow for selective targeting of biological molecules, enhancing their therapeutic index while minimizing side effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Applications |
|---|---|---|---|
| This compound | Structure | Moderate enzyme inhibition | Cancer therapy |
| 3-Bromo-5-fluoro-2-methylphenylboronic acid | Structure | Strong enzyme inhibition | Drug discovery |
| 4-Methoxyphenylboronic acid | Structure | Low enzyme inhibition | Organic synthesis |
This table illustrates how structural variations influence biological activity and applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Utilization of appropriate halogenated phenols.
- Reaction Conditions : Conducting reactions under palladium catalysis with bases such as potassium carbonate in organic solvents like ethanol or toluene.
- Purification : Employing column chromatography to isolate the desired product after reaction completion .
Q & A
Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 3-Bromo-2-fluoro-6-methylphenylboronic acid?
- Methodological Answer : The compound’s bromine and fluorine substituents make it highly reactive in Suzuki-Miyaura couplings. Typical conditions involve:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
- Base : K₂CO₃ or Na₂CO₃ (2–3 equiv) in a biphasic solvent system (THF/H₂O or DME/H₂O).
- Temperature : 80–100°C under inert atmosphere for 12–24 hours .
Example protocol: Combine the boronic acid with aryl halide (1:1.1 ratio) in THF/H₂O (3:1), add Pd catalyst and base, reflux at 85°C for 18 hours. Monitor via TLC.
Q. How can researchers purify this compound post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (4:1) at 0–5°C to exploit solubility differences. The compound’s melting point (173–177°C, if analogous to ) aids in identifying pure fractions.
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) gradient. Monitor fractions via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How do substituents influence regioselectivity in reactions involving this boronic acid?
- Methodological Answer : The ortho-fluoro and meta-methyl groups create steric hindrance and electronic effects. Computational studies (DFT) show:
- Steric Effects : Methyl group at position 6 directs coupling to the less hindered para position of aryl halides.
- Electronic Effects : Fluorine’s electronegativity stabilizes transition states, favoring couplings with electron-deficient partners .
Experimental validation: Compare yields with/without methyl/fluoro groups using competitive coupling assays .
Q. What factors affect the compound’s stability during storage and reactions?
- Methodological Answer :
- Storage : Degrades at room temperature; store at 0–6°C under argon (analogous to ).
- Moisture Sensitivity : Boronic acid hydrolyzes to phenol in humid conditions. Use anhydrous solvents and molecular sieves in reactions .
- Light Sensitivity : UV exposure causes deboronation. Conduct reactions in amber glassware .
Q. How can researchers resolve contradictions in reported cross-coupling yields?
- Methodological Answer : Discrepancies often arise from catalyst choice or base strength. For example:
- Low Yield with Pd(OAc)₂ : Switch to PdCl₂(dppf) to enhance activation of aryl bromides.
- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ for higher solubility in THF .
Systematic screening via Design of Experiments (DoE) is recommended to identify optimal conditions.
Q. What role does computational modeling play in studying reaction pathways?
- Methodological Answer : DFT calculations (e.g., Gaussian 09) predict:
- Transition State Geometry : Boronic acid’s B-O bond angles influence oxidative addition efficiency.
- Solvent Effects : THF stabilizes intermediates better than DMF. Validate with kinetic studies .
Q. How can byproducts from incomplete coupling be identified and mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
